molecular formula C18H20Cl2N2O2 B6322706 4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine CAS No. 1103501-11-6

4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine

Cat. No. B6322706
CAS RN: 1103501-11-6
M. Wt: 367.3 g/mol
InChI Key: WQOFPZFDXPHYLX-UHFFFAOYSA-N
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Description

The compound “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxypiperidine}” is a potent and selective FXR agonist . It has been reported to have profound effects on plasma lipids in animal models .


Synthesis Analysis

The synthesis of this compound involves the development of a series of potent FXR agonists . The novel piperidinylisoxazole system LY2562175 was discovered during this process .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a dichlorophenyl group, an oxazolyl group, and a methoxypiperidine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are not explicitly mentioned in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available literature .

Scientific Research Applications

I have conducted a search for the scientific research applications of the compound known as “4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine”. The information available primarily discusses its role as an FXR agonist for the treatment of dyslipidemia . This molecule has shown potent and selective agonist activity in vitro and has robust lipid-modulating properties, such as lowering LDL and triglycerides while raising HDL in preclinical species .

Mechanism of Action

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a member of the “metabolic” subfamily of nuclear receptors and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis .

Mode of Action

The compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation triggers a series of intracellular events, leading to changes in the expression of genes involved in lipid and glucose metabolism .

Biochemical Pathways

Upon activation of the FXR, the compound influences several biochemical pathways related to lipid metabolism. It robustly lowers plasma low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL) levels . These changes in lipid levels are due to alterations in the expression of genes involved in lipid metabolism, such as those encoding for enzymes and transport proteins .

Pharmacokinetics

The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are consistent with enabling once-daily dosing in humans . These properties influence the compound’s bioavailability, determining how much of the compound reaches its target site of action .

Result of Action

The compound’s action results in robust lipid modulating properties. It lowers LDL and triglycerides while raising high-density lipoprotein (HDL) in preclinical species . These changes in lipid levels can have significant effects on the overall metabolic health of the organism .

Action Environment

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Future Directions

FXR agonists like this compound are being explored as potential therapies for dyslipidemia and atherosclerosis . The FXR receptor is a member of the “metabolic” subfamily of nuclear receptors, and its modulation could have profound effects on metabolic diseases .

properties

IUPAC Name

5-cyclopropyl-3-(2,6-dichlorophenyl)-4-(piperidin-4-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c19-14-2-1-3-15(20)16(14)17-13(18(24-22-17)11-4-5-11)10-23-12-6-8-21-9-7-12/h1-3,11-12,21H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOFPZFDXPHYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidine

Synthesis routes and methods

Procedure details

In a cooled (ice bath) 500 mL flask under nitrogen, is added a solution of 4-[5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazol-4-ylmethoxy]-piperidine-1-carboxylic acid tert-butyl ester (16 g, 34.3 mmol) in dichloromethane (80 mL). This is followed by dropwise addition of trifluoroacetic acid (80 mL) (added over 30 minutes). The reaction is stirred at room temperature for 90 min. The solvent is removed under vacuum, EtOAc is added (400 mL), and the mixture is washed with 2 N NaOH (2×250 mL) and brine. The organic layer is dried over MgSO4, filtered and evaporated to obtain the title compound as a brown oil (11.78 g, 93%). MS (m/e): 367 (M+1)
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Yield
93%

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